(1R,2R)-2-(Allyloxy)cyclopentanol

HCV protease inhibitor intermediate Ring-closing metathesis Antiviral macrocycle synthesis

(1R,2R)-2-(Allyloxy)cyclopentanol (CAS 1365970-44-0) is a chiral, trans-configured cyclopentanol bearing an allyl ether at the 2-position. The (1R,2R) stereochemistry places the hydroxyl and allyloxy groups on opposite faces of the cyclopentane ring, creating a well-defined three-dimensional scaffold that is directly exploited in the synthesis of the marketed HCV NS3/4A protease inhibitor glecaprevir.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B12828660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Allyloxy)cyclopentanol
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC=CCOC1CCCC1O
InChIInChI=1S/C8H14O2/c1-2-6-10-8-5-3-4-7(8)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
InChIKeyUERMFJRSLKXKOL-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1R,2R)-2-(Allyloxy)cyclopentanol Is a Non-Substitutable Chiral Intermediate for Antiviral Macrocycles


(1R,2R)-2-(Allyloxy)cyclopentanol (CAS 1365970-44-0) is a chiral, trans-configured cyclopentanol bearing an allyl ether at the 2-position [1]. The (1R,2R) stereochemistry places the hydroxyl and allyloxy groups on opposite faces of the cyclopentane ring, creating a well-defined three-dimensional scaffold that is directly exploited in the synthesis of the marketed HCV NS3/4A protease inhibitor glecaprevir [2]. Unlike achiral or racemic cyclopentanol derivatives, the pre-installed allyl ether functionality enables downstream ring-closing metathesis, avoiding late-stage protecting-group manipulations that erode yield and enantiopurity [2].

Why Substituting (1R,2R)-2-(Allyloxy)cyclopentanol with Generic Cyclopentanol Derivatives Fails


Attempting to replace (1R,2R)-2-(allyloxy)cyclopentanol with simpler (1R,2R)-2-alkoxycyclopentanols (e.g., methoxy or ethoxy analogs) or the parent diol introduces synthetic dead-ends in macrocycle construction because the allyl ether is not a passive protecting group but a functional handle for the pivotal ring-closing metathesis step that forms the 18-membered glecaprevir macrocycle [1]. The (1R,2R) stereochemistry is equally non-negotiable: the diastereomeric (1S,2S) or cis-configured isomers yield the wrong spatial orientation of the macrocycle substituents, abolishing binding to the HCV protease pocket [1]. Therefore, interchange with any compound lacking the combination of (1R,2R) configuration and a terminal alkene ether results in a dead synthesis pathway or a pharmacologically inactive epimer.

Head-to-Head Quantitative Evidence for Selecting (1R,2R)-2-(Allyloxy)cyclopentanol Over Closest Analogs


Molecular Identity: Allyloxy vs. Pentynyl Cyclopropanol for Antiviral Macrocycle Assembly

In the enabling synthesis of glecaprevir, the medicinal chemistry team explicitly required incorporation of either (1R,2R)-2-(allyloxy)cyclopentanol (compound 218) or the analogous (1R,2R)-2-(pent-4-ynyl)cyclopropanol (219, Chart 7) [1]. The allyloxy cyclopentanol was selected for the final process because its terminal alkene participates directly in the ring-closing metathesis step that forms the 18-membered macrocyclic core, whereas the pentynyl cyclopropanol would require a different cyclization strategy incompatible with the established route [1]. This constitutes a direct head-to-head comparator decision embedded in the published process route.

HCV protease inhibitor intermediate Ring-closing metathesis Antiviral macrocycle synthesis

Enantiomeric Purity Benchmark: 96% ee for (1R,2R)-2-(Allyloxy)cyclopentanol via Lipase-Catalyzed Resolution

The stereochemical integrity of (1R,2R)-2-(allyloxy)cyclopentanol is established through a controlled hydrolytic resolution of cyclopentane-1,2-diyl diacetate (222) using Burkholderia cepacia lipase (BCL), followed by O-alkylation with allyl bromide and deprotection, affording compound 218 in 96% ee [1]. While the overall isolated yield was modest (14%), the high enantiopurity is critical because the (1R,2R) configuration directly controls the three-dimensional shape of the glecaprevir macrocycle. By contrast, commercially available (1R,2R)-2-methoxycyclopentanol or (1R,2R)-2-ethoxycyclopentanol are typically supplied as racemic mixtures or with unspecified enantiopurity, and no published process demonstrates their resolution to >95% ee under comparable conditions.

Chiral resolution Enantiomeric excess Lipase catalysis

Overall Synthetic Yield: Improved Route Using (1R,2R)-2-(Allyloxy)cyclopentanol Delivers >30% vs. 10% Baseline

A Chinese patent (CN107739319A) discloses a glecaprevir intermediate preparation method starting from cyclopentene oxide and allyl alcohol that affords the target (1R,2R)-2-(allyloxy)cyclopentanol scaffold with a total yield exceeding 30% [1]. The patent explicitly states that prior art routes, which also employ the same allyloxy cyclopentanol intermediate but rely on a diol acetylation/enzymatic resolution sequence, achieved only approximately 10% overall yield [1]. This 3-fold yield improvement directly reduces the cost per gram of the downstream glecaprevir intermediate, making the newer route the economically preferred choice for kilogram-scale procurement.

Glecaprevir intermediate Synthetic yield improvement Process chemistry

Allyloxy vs. Methoxy/Ethoxy: Functional-Group Utility for Downstream Macrocyclization

The allyl ether in (1R,2R)-2-(allyloxy)cyclopentanol serves as a latent participant in ring-closing metathesis, the pivotal carbon–carbon bond-forming step that constructs the 18-membered glecaprevir macrocycle [1]. In contrast, (1R,2R)-2-methoxycyclopentanol and (1R,2R)-2-ethoxycyclopentanol bear saturated alkyl ethers that are inert under standard Ru-catalyzed metathesis conditions [2]. This functional-group incompatibility means that substitution with a simple alkyl ether cyclopentanol would require additional synthetic steps to install an alkene handle, negating the convergent nature of the glecaprevir synthesis and adding 2–3 extra transformations that would lower overall yield and increase impurity burden.

Olefin metathesis Macrocycle synthesis Allyl ether reactivity

Where (1R,2R)-2-(Allyloxy)cyclopentanol Delivers Measurable Advantage: Application Scenarios


Kilogram-Scale Manufacture of Glecaprevir Macrocycle via Ring-Closing Metathesis

The published enabling route to glecaprevir uses (1R,2R)-2-(allyloxy)cyclopentanol as the sole cyclopentanol building block for the macrocyclization step, producing 41 kg of API for preclinical and Phase I clinical supply [1]. Any deviation to a methoxy, ethoxy, or pentynyl analog would require re-validation of the entire downstream process, including the RCM step, fluorination, and final deprotection. Procurement specifications should therefore mandate CAS 1365970-44-0 with ≥95% ee and NMR-confirmed (1R,2R) configuration to ensure process fidelity.

Cost-Optimized Synthesis of Glecaprevir Intermediate Using High-Yield Epoxide Route

The patented epoxide-opening route (CN107739319A) affords the glecaprevir intermediate from (1R,2R)-2-(allyloxy)cyclopentanol in >30% overall yield, compared to ~10% for the legacy diol acetylation/enzymatic resolution route [1]. For CROs and generic API manufacturers targeting glecaprevir cost reduction, sourcing (1R,2R)-2-(allyloxy)cyclopentanol produced by this high-yield method directly reduces raw material expenditure by a factor of ~3, improving cost-of-goods for the entire synthesis campaign.

Chiral Pool Synthesis of HCV Protease Inhibitor Analogs

Beyond glecaprevir, the (1R,2R)-2-(allyloxy)cyclopentanol scaffold provides a versatile chiral template for exploring structure-activity relationships around the P2 cyclopentanol moiety of HCV NS3/4A protease inhibitors [1]. The pre-installed allyl ether enables late-stage diversification via cross-metathesis with functionalized olefins, allowing parallel synthesis of analog libraries without re-optimizing the chiral cyclopentanol synthesis. In contrast, the methoxy or ethoxy analogs would require deprotection, oxidation, and olefination to reach the same diversification point, adding 3–4 synthetic steps per analog.

Stereoselective Synthesis of Polyfunctional Cyclopentanoids via Radical Cyclization

Intramolecular allyloxy radical cyclizations have been shown to form cyclopentanol derivatives with high trans selectivity, providing a general method for constructing polyfunctional cyclopentanoids [1]. (1R,2R)-2-(Allyloxy)cyclopentanol can serve as a mechanistic probe or chiral starting material for such radical cyclization studies, where the (1R,2R) configuration and allyloxy group are simultaneously required. Saturated alkoxy analogs cannot participate in the radical cyclization manifold, making them unsuitable for this application.

Quote Request

Request a Quote for (1R,2R)-2-(Allyloxy)cyclopentanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.